Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate is a fluorinated organic compound. It consists of 5 hydrogen atoms, 7 carbon atoms, 3 oxygen atoms, and 7 fluorine atoms . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate involves multiple steps. One common method includes the reaction of ethyl 2,2,3,3-tetrafluoro-3-hydroxypropanoate with trifluoroethylene in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: This compound is explored for its potential in drug development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate can be compared with other fluorinated compounds such as:
Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate: This compound has a similar structure but with a trifluoromethoxy group instead of a trifluoroethenyl group.
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: Another fluorinated compound used in the synthesis of perfluorinated sulfonic acid silane.
The uniqueness of this compound lies in its specific trifluoroethenyl group, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
63389-49-1 |
---|---|
Molekularformel |
C7H5F7O3 |
Molekulargewicht |
270.10 g/mol |
IUPAC-Name |
ethyl 2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propanoate |
InChI |
InChI=1S/C7H5F7O3/c1-2-16-5(15)6(11,12)7(13,14)17-4(10)3(8)9/h2H2,1H3 |
InChI-Schlüssel |
ONDUGOQBKAPRID-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(OC(=C(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.